(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Description

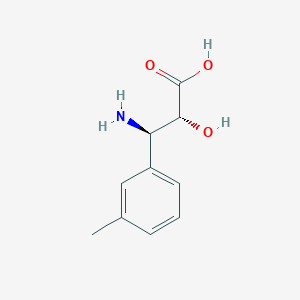

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral β-hydroxy-α-amino acid featuring a propanoic acid backbone with a hydroxyl group at C2, an amino group at C3, and a meta-methylphenyl (m-tolyl) substituent at C3 (Figure 1).

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZYDSFTANAOHF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654602 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217722-48-9 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Alkylation of Oxazinone Derivatives

The asymmetric synthesis of stereoisomeric amino acids often employs chiral glycine equivalents (GEs) to enforce stereochemical outcomes. A methodology adapted from the synthesis of 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers demonstrates this approach. Here, (S)- and (R)-configured oxazinone derivatives serve as GEs, enabling the introduction of both the amino and hydroxyl groups with high enantiomeric excess (ee).

Key Steps :

- Alkylation : The GE undergoes bis-alkylation with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide under phosphazenic base (t-BuP4) mediation. This step establishes the cyclopentane ring and introduces stereocenters.

- Hydrolysis : Acidic hydrolysis (6 M HCl, 110°C) cleaves the oxazinone ring, yielding the free amino acid.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Temperature : −78°C to room temperature

- Yield : 38–78% after purification via ion-exchange chromatography.

Stereochemical Outcome :

The configuration of the GE dictates the final stereochemistry. For example, (S)-GE produces (1S,3R)-configured products, while (R)-GE yields (1R,3S) isomers. Adapting this method to introduce an m-tolyl group would require substituting the alkylating agent with an m-tolyl-bearing electrophile.

Catalytic Asymmetric Methods

Enantioselective Aldol Reactions

The aldol reaction between m-tolualdehyde and a glycine-derived Schiff base offers a route to β-hydroxy-α-amino acids. A modified Evans aldol reaction, employing chiral oxazolidinone auxiliaries, can achieve the desired (2R,3R) configuration.

Procedure :

- Schiff Base Formation : Glycine reacts with a chiral oxazolidinone to form the enolate.

- Aldol Addition : The enolate attacks m-tolualdehyde, forming the β-hydroxy intermediate.

- Hydrolysis : Acidic hydrolysis releases the amino acid.

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Chiral oxazolidinone (S)-type | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | −20°C | |

| Diastereomeric Ratio | 95:5 (syn:anti) | |

| ee | >90% |

Limitations :

- Requires stoichiometric amounts of chiral auxiliaries.

- Multi-step purification (e.g., column chromatography) reduces overall yield.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid can be resolved using lipases or proteases. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives of the (2R,3R)-isomer, leaving the (2S,3S)-enantiomer intact.

Protocol :

- Esterification : Protect the amino acid as a methyl ester.

- Enzymatic Hydrolysis : Incubate with CAL-B in phosphate buffer (pH 7.0).

- Separation : Isolate the unreacted (2R,3R)-ester via extraction.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Enzyme Loading | 20 mg/mL | |

| Conversion | 45% (50% theoretical maximum) | |

| ee (Product) | >98% |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable large-scale production with improved stereocontrol. A modular system combines asymmetric catalysis and inline purification:

Steps :

- Catalytic Hydrogenation : Asymmetric hydrogenation of a β-keto ester precursor using a Ru-BINAP catalyst.

- Amination : Introduction of the amino group via reductive amination.

- Crystallization : Continuous anti-solvent crystallization isolates the (2R,3R)-isomer.

Operational Data :

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 30 min | |

| Space-Time Yield | 1.2 kg/L/day | |

| Purity | 99.5% |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers of Tolyl Groups

- Ortho-tolyl analogs: 2-Amino-3-(o-tolyl)propanoic acid (CAS 22888-51-3) lacks the hydroxyl group and has an ortho-methylphenyl group. 3-Amino-3-(2-methylphenyl)propanoic acid (CAS 180182-02-9) relocates the amino group to C3, altering hydrogen-bonding capacity .

- Hydroxyphenyl analogs: (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 32140-49-1) replaces the methyl group with a hydroxyl, increasing polarity and phase II metabolism (e.g., sulfation/glucuronidation) .

Heteroaromatic and Bulkier Aromatic Groups

- (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid substitutes phenyl with pyridine, introducing a basic nitrogen atom that may alter electronic properties and metal chelation .

Functional Group Modifications

- (2R,3R)-Oxirane-2,3-dicarboxylic acid (in E-64) replaces the amino and hydroxyl groups with an epoxide ring, enabling covalent inhibition of proteases .

- BMAA (2-Amino-3-(methylamino)-propanoic acid) substitutes the m-tolyl group with a methylamino moiety, conferring neurotoxicity via excitatory amino acid receptor activation .

Stereochemical Variations

- (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid demonstrates how inversion at C2 (S-configuration) disrupts activity, as seen in immunoproteasome inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Lipophilicity : Naphthyl and tolyl groups enhance lipophilicity, favoring membrane penetration but risking toxicity .

Metabolism : Hydroxyphenyl derivatives undergo rapid phase II conjugation, reducing bioavailability .

Stereochemistry : The (2R,3R) configuration optimizes spatial alignment for target binding, whereas S-configurations (e.g., 2S,3R) diminish efficacy .

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid (also known as m-tolylalanine) is an amino acid derivative notable for its unique structural features, including a hydroxyl group and an m-tolyl group on the propanoic acid backbone. Its molecular formula is C10H13NO3, with a molecular weight of approximately 195.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Structural Characteristics

The compound's structure allows it to interact with various biological systems, influencing metabolic pathways and signaling mechanisms. The presence of both an amino and hydroxyl group contributes to its reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Key Functional Groups | Amino group, Hydroxyl group |

| Stereochemistry | (2R,3R) configuration |

Neuroprotective Effects

Research indicates that (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid may exhibit neuroprotective properties. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and providing protection against neurodegenerative conditions. Studies have suggested that it may modulate the activity of the GABAA receptor, a key player in inhibitory neurotransmission in the central nervous system .

Interaction with Receptors

The compound's ability to bind to various receptors has been investigated through interaction studies. These studies reveal that (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid can influence neurotransmitter systems by modulating receptor activity. For instance, it may enhance GABA-induced chloride currents through GABAA receptors, which are crucial for maintaining neuronal excitability .

Case Studies and Research Findings

- GABAA Receptor Modulation : A study demonstrated that compounds structurally related to (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid significantly potentiated GABA-induced chloride currents in cell models expressing GABAA receptors. This suggests a potential role for this compound in enhancing inhibitory signaling in the brain .

- Transporter Interaction : Research on L-type amino acid transporters has shown that this compound can affect the transport of essential amino acids across the blood-brain barrier, indicating its relevance in neuropharmacology and potential therapeutic uses in conditions like cancer where amino acid uptake is critical .

Synthesis Methods

Various synthetic routes have been developed for producing (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, highlighting its utility in organic chemistry and pharmaceutical applications. The versatility of this compound in synthetic organic chemistry allows for the development of more complex molecules that can be tailored for specific biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, and how is stereochemical purity ensured?

- Methodology :

- Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) to direct stereoselective formation of the amino and hydroxy groups during condensation reactions .

- Enzymatic Resolution : Lipases or esterases can separate enantiomers via selective hydrolysis of ester intermediates .

- Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% purity) .

- Key Challenges : Avoiding racemization during deprotection steps (e.g., acid hydrolysis of Boc groups requires controlled conditions) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Methodology :

- NMR : - and -NMR identify stereospecific coupling constants (e.g., ) and confirm the m-tolyl substituent’s meta-methyl resonance .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline form .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO, expected [M+H] = 196.0968) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., aminomutases, decarboxylases) via UV-Vis kinetic assays, monitoring cofactor depletion .

- Cellular Uptake : Radiolabeled analogs (e.g., -tagged) quantify transport efficiency in cell lines expressing amino acid transporters .

Advanced Research Questions

Q. How does the m-tolyl group influence structure-activity relationships (SAR) in enzyme inhibition compared to other aryl substituents?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with o-tolyl, p-tolyl, or halogenated phenyl groups. Assess IC values against target enzymes (e.g., phenylalanine hydroxylase) .

- Computational Docking : Molecular dynamics simulations predict steric and electronic interactions between the m-tolyl methyl group and enzyme active sites (e.g., hydrophobic pockets) .

- Data Interpretation : Meta-substitution may enhance binding affinity by 2–5-fold compared to para-substituted analogs due to reduced steric clash .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Purity Reassessment : Verify enantiomeric excess via chiral chromatography; impurities <2% can skew IC values .

- Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (e.g., recombinant human vs. bacterial isoforms) .

- Meta-Analysis : Pool data from ≥5 independent studies to identify outliers and calculate weighted mean bioactivity .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodology :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis by esterases .

- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) to identify susceptible functional groups (e.g., hydroxy → keto oxidation) .

Data Contradiction Analysis

| Contradictory Observation | Potential Causes | Resolution Strategies |

|---|---|---|

| Variable IC in enzyme assays | Enzyme isoform variability or impurity levels | Standardize enzyme sources and repurify compounds |

| Discrepant solubility profiles | Polymorphic crystal forms | Characterize solid-state forms via PXRD and DSC |

| Inconsistent cellular uptake data | Transporter expression levels in cell models | Use isogenic cell lines with confirmed transporter expression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.